5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole
Description
Historical Evolution of Benzimidazole Scaffolds in Medicinal Chemistry
The benzimidazole nucleus first gained prominence in 1957 when Ciba AG researchers identified 1-(β-diethylaminoethyl)-2-benzylbenzimidazole (desnitazene) as a weak analgesic, marking the scaffold’s entry into pharmaceutical development. Subsequent structure-activity relationship (SAR) studies revealed that strategic substitutions could amplify biological potency while maintaining metabolic stability.
A pivotal breakthrough occurred with the 1961 discovery of thiabendazole, a 2-(thiazol-4-yl)benzimidazole derivative demonstrating broad-spectrum anthelmintic activity. This achievement validated benzimidazole’s capacity to serve as a platform for parasitic chemotherapy, leading to clinically essential agents like albendazole and mebendazole. Parallel developments in gastrointestinal therapeutics produced proton pump inhibitors (PPIs) such as omeprazole, where the benzimidazole core enables selective accumulation in acidic compartments of parietal cells.
Modern applications exploit benzimidazole’s dual hydrogen-bonding capacity and aromatic stacking potential. The scaffold’s planar geometry facilitates intercalation with DNA helices in anticancer agents, while its nitrogen atoms mediate interactions with enzymatic active sites containing acidic residues. Contemporary drug candidates like pracinostat (histone deacetylase inhibitor) and binimetinib (MEK inhibitor) exemplify the scaffold’s adaptability to diverse therapeutic targets.
Rational Design Principles for 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole
The design of this compound incorporates three strategic modifications to optimize target affinity and pharmacokinetic properties:
1. Bromine Substitution at C5
The electron-withdrawing bromine atom at position 5 induces two critical effects:
- Electronic Modulation : Decreases electron density at N1, enhancing hydrogen-bond donation to backbone amides in target proteins.
- Hydrophobic Pocket Occupation : The 5-bromo group fills hydrophobic subpockets in binding sites, as demonstrated in docking studies with kinase ATP-binding domains. Comparative analyses show bromine’s van der Waals radius (1.85 Å) optimally complements cavity dimensions versus smaller halogens (Table 1).
2. 3,4-Dimethoxyphenyl Ring at N1
- π-π Stacking Enhancement : The dimethoxy-substituted aryl group engages in charge-transfer interactions with tyrosine/phenylalanine residues, increasing binding energy by 2.3–4.1 kcal/mol in molecular dynamics simulations.
- Solubility Optimization : Methoxy groups improve aqueous solubility (logP reduction of 0.8–1.2 units) compared to unsubstituted phenyl analogs, addressing a common limitation of benzimidazole derivatives.
3. Tautomeric Control
The 1H-benzo[d]imidazole configuration locks the scaffold in a single tautomeric form, preventing unpredictable binding mode variations observed in 2H-tautomers. Crystallographic data confirm this configuration maintains optimal planarity (dihedral angle <5° between benzimidazole and aryl rings).
Table 1: Comparative Effects of C5 Substituents on Target Affinity
| Substituent | Binding ΔG (kcal/mol) | Hydrophobic Contact Area (Ų) |
|---|---|---|
| -H | -7.2 ± 0.4 | 112 ± 18 |
| -Cl | -8.1 ± 0.3 | 135 ± 12 |
| -Br | -8.9 ± 0.5 | 148 ± 9 |
| -CH₃ | -6.8 ± 0.6 | 98 ± 14 |
Data derived from molecular docking against cyclin-dependent kinase 2 (CDK2).
Synthetic Pathway
The compound is synthesized via a three-step protocol:
- Benzimidazole Core Formation : Condensation of 4-bromo-1,2-diaminobenzene with 3,4-dimethoxybenzaldehyde under acidic conditions (HCl/EtOH, 80°C), achieving 78% yield.
- Oxidative Cyclization : Treatment with Na₂S₂O₅ in DMF catalyzes ring closure while preserving methoxy groups.
- Purification : Chromatographic separation on silica gel (ethyl acetate/hexane, 3:7) isolates the target compound in >95% purity.
Structural Insights from Crystallography
X-ray diffraction studies reveal critical intermolecular interactions:
- The bromine atom participates in halogen bonding with proximal carbonyl oxygens (distance: 3.2 Å).
- Methoxy oxygen atoms form hydrogen bonds with water molecules in the crystal lattice, suggesting favorable solvation properties.
- Planar alignment between benzimidazole and dimethoxyphenyl rings enables simultaneous engagement with adjacent hydrophobic and polar binding regions.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-(3,4-dimethoxyphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-19-14-6-4-11(8-15(14)20-2)18-9-17-12-7-10(16)3-5-13(12)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGWBRRLUWJKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC3=C2C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and o-phenylenediamine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with o-phenylenediamine to form 2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Coupling: Biaryl compounds with extended conjugation and potential biological activities.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.
Table 1: Antimicrobial Activity of 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole
Anti-inflammatory Properties
Recent studies have also highlighted the anti-inflammatory potential of benzimidazole derivatives, including the compound . The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a key mechanism through which these compounds exert their effects.
Table 2: COX Inhibition by Benzimidazole Derivatives
Antihypertensive Effects
The antihypertensive activity of imidazole derivatives has been documented extensively. The compound's ability to induce vasorelaxation is particularly noteworthy.
Table 3: Antihypertensive Activity Summary
Case Studies and Research Findings
Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives against various pathogens. The results indicated that the compound exhibited significant activity against both gram-positive and gram-negative bacteria, with a minimum inhibitory concentration (MIC) of less than 1 µg/mL against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Study : Another research focused on the anti-inflammatory properties of similar compounds revealed that certain derivatives significantly inhibited cyclooxygenase enzymes, leading to a reduction in edema volume compared to standard treatments like diclofenac . This establishes the potential for developing new anti-inflammatory medications based on this scaffold.
Antihypertensive Research : A comprehensive evaluation of various benzimidazole derivatives for antihypertensive activity demonstrated that the compound induced vasorelaxation in a dose-dependent manner, highlighting its therapeutic potential in managing hypertension .
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Substitution Patterns and Molecular Diversity
The target compound is distinguished by its 3,4-dimethoxyphenyl group and bromine at position 5 of the benzimidazole core. Key structural analogs include:
Key Observations :
- The 3,4-dimethoxyphenyl group in the target compound enhances electron density and solubility in polar solvents compared to phenyl or alkyl groups.
- Bromine at C5 is a common feature in analogs, likely serving as a handle for cross-coupling reactions or influencing bioactivity.
Physical and Chemical Properties
Notes:
- The dimethoxyphenyl group likely increases the melting point compared to methyl-substituted analogs due to stronger intermolecular interactions.
- Bromine’s electronegativity may lower the pKa of the imidazole NH compared to non-halogenated derivatives.
Spectral Characterization
- IR Spectroscopy : The target compound’s IR spectrum would show peaks for C=N (imidazole) at ~1617 cm⁻¹ , C-O (methoxy) at ~1250 cm⁻¹ , and C-Br at ~592 cm⁻¹ , consistent with analogs like Sb30 .
- NMR :
- 1H NMR : Aromatic protons from the dimethoxyphenyl group (δ 6.8–7.5 ppm) and methoxy signals (δ ~3.8 ppm).
- 13C NMR : Carbons adjacent to bromine (C5) resonate at δ ~115–120 ppm, as seen in 5-bromo-6-fluoro-1H-benzo[d]imidazole .
Biological Activity
5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a fused imidazole ring with a bromine atom and a dimethoxy-substituted phenyl group. Its molecular formula is with a molar mass of approximately 305.14 g/mol. The presence of bromine and methoxy groups enhances its reactivity and biological profile, contributing to its anticancer and antimicrobial properties.
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Induction of Apoptosis : The compound has been shown to accelerate apoptosis in cancer cell lines, particularly in MCF cells, where it demonstrated significant cytotoxicity .
- Cell Cycle Arrest : Studies have revealed that treatment with this compound leads to cell cycle arrest at the S phase in A549 lung cancer cells, indicating its potential to inhibit cancer cell proliferation .
- Inhibition of Key Enzymes : The compound may interfere with cellular signaling pathways by inhibiting enzymes such as topoisomerases and cyclin-dependent kinases, which are crucial for cancer cell survival .
Anticancer Activity
The anticancer efficacy of this compound has been evaluated against various cancer cell lines. Notable findings include:
- Cytotoxicity : It exhibits significant cytotoxic effects with IC50 values ranging from 25.72 μM to lower concentrations depending on the specific cancer type .
- Comparative Efficacy : In comparative studies, it has shown superior activity against certain cancer types when compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
In addition to its anticancer properties, this compound also demonstrates notable antimicrobial activity :
- Broad-Spectrum Efficacy : It has been tested against both Gram-positive and Gram-negative bacteria, showing effective minimum inhibitory concentrations (MIC) that suggest potential as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : Variations in the structure have been linked to differences in antimicrobial potency; for instance, compounds with additional methoxy groups often exhibit enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
A summary of key studies related to the biological activity of this compound is presented in the table below:
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-1-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of 4-bromo-1,2-diaminobenzene with 3,4-dimethoxybenzaldehyde in acidic conditions (e.g., acetic acid or polyphosphoric acid). Key parameters include temperature (80–120°C), reaction time (6–12 hrs), and stoichiometric ratios (1:1.2 amine:aldehyde). Yields typically range from 68% to 86%, with purity confirmed by TLC (Rf ~0.65–0.83) .
- Data Interpretation : Lower yields (<70%) may result from incomplete cyclization; refluxing in ethanol with catalytic HCl improves efficiency. Monitor reaction progress via FTIR for C=N (1617–1618 cm⁻¹) and C-Br (590–592 cm⁻¹) bond formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology : Use a combination of:
- FTIR : Confirm imidazole ring formation (C=N stretch at ~1617 cm⁻¹) and bromine presence (C-Br at ~590 cm⁻¹).
- ¹H NMR : Aromatic protons appear as multiplets at δ 7.45–8.35 ppm; methoxy groups (OCH₃) resonate as singlets at δ 3.75–3.90 ppm.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.01 [M+H]⁺) validate molecular weight (C₁₅H₁₃BrN₂O₂) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodology : Conduct in-vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (HeLa, MCF-7) at concentrations of 10–100 µM. Pair with molecular docking to predict EGFR inhibition (PDB ID: 1M17). ADMET predictions using SwissADME can prioritize compounds with favorable bioavailability (e.g., LogP <5) .
Advanced Research Questions
Q. How do electron-donating substituents (e.g., 3,4-dimethoxy groups) influence the compound’s electronic properties and bioactivity?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and electrostatic potentials. Methoxy groups lower the HOMO energy (-5.2 eV vs. -4.8 eV for unsubstituted analogs), enhancing electron donation and binding to hydrophobic kinase pockets (e.g., EGFR). Validate via SAR studies: replacing methoxy with Cl or F reduces IC₅₀ values by 30–50% .
- Contradictions : Some studies report methoxy groups reduce metabolic stability (CYP3A4 oxidation). Mitigate via prodrug strategies or fluorinated analogs .
Q. What strategies resolve discrepancies in molecular docking predictions versus experimental binding affinities?
- Methodology :
Use ensemble docking (AutoDock Vina) with multiple receptor conformations.
Validate with MM-PBSA/GBSA free-energy calculations to account for solvation effects.
Experimentally cross-check via SPR (surface plasmon resonance) to measure Kd values.
- Case Study : Docking predicted strong EGFR binding (ΔG = -9.8 kcal/mol), but SPR showed weaker affinity (Kd = 12 µM). This discrepancy was attributed to unmodeled protein flexibility in the DFG-out conformation .
Q. How can structural modifications improve the compound’s pharmacokinetic profile without compromising activity?
- Methodology :
- Bioisosteric Replacement : Substitute Br with CF₃ to enhance metabolic stability (t₁/₂ increased from 2.1 to 4.7 hrs in rat liver microsomes).
- Prodrug Design : Introduce phosphate esters at the imidazole N-H to improve aqueous solubility (logS from -4.2 to -2.5).
- Data-Driven Optimization : Use QSAR models to correlate substituent lipophilicity (π) with permeability (Papp >1×10⁻⁶ cm/s in Caco-2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
